TAMRA-PEG4-acid

Übersicht

Beschreibung

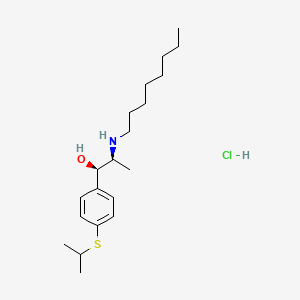

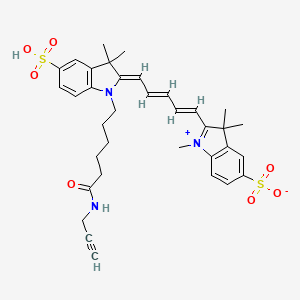

TAMRA-PEG4-acid is a derivative of the TAMRA red-fluorescent dye . It contains a carboxylic acid group and has an excitation/emission maximum of 553/575 nm . This molecule is often used in research .

Synthesis Analysis

The carboxylic acid group in TAMRA-PEG4-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This reaction is commonly used in the synthesis of TAMRA-PEG4-acid.Molecular Structure Analysis

The molecular formula of TAMRA-PEG4-acid is C36H43N3O10 . It has a molecular weight of 677.8 .Chemical Reactions Analysis

As mentioned in the synthesis analysis, the carboxylic acid group in TAMRA-PEG4-acid can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC .Physical And Chemical Properties Analysis

TAMRA-PEG4-acid is a liquid and it is soluble in water, DMSO, DMF, and DCM . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Multifunctional Core@Shell Magnetic Nanoprobes

- Application: Enhancing targeted magnetic resonance imaging (MRI) and fluorescent labeling.

- Details: Core@shell magnetic nanoparticles were developed for applications like MRI and diagnostics. TAMRA was used in the fabrication of these nanoprobes, showing good biocompatibility and high T2 relaxation values, making them effective for targeted MRI and fluorescent labeling in both in vitro and in vivo settings (Zhang et al., 2017).

Fluorescence Resonance Energy Transfer in Dye-DNA Conjugates

- Application: Signaling nucleic acid hybridization.

- Details: The study investigated fluorescence resonance energy transfer (FRET) between different dyes and TAMRA, covalently immobilized at the end of dsDNA oligonucleotides. This research provides insights into method development for the transduction of hybridization events in DNA studies (Algar et al., 2006).

Tumor-Associated Macrophage-Targeting Nanoparticles

- Application: Tumor imaging and therapy.

- Details: Surface-modification of nanoparticles with PEG and other molecules was studied to target tumor-associated macrophages (TAMs). These nanoparticles, incorporating TAMRA, showed potential in targeting cytotoxic agents into tumors, improving tumor therapy (Niu et al., 2014).

Pyrimidine Single Stranded Oligonucleotide Partitioning

- Application: Biomolecule partitioning in pharmaceutical research.

- Details: Research on the partitioning of TAMRA-oligonucleotide in polyethylene glycol and sodium sulfate systems was conducted. This study is significant for understanding biomolecule behavior in different phases, which is critical in drug development processes (Nazer et al., 2017).

Apoptosis Diagnosis with Nano Graphene Oxide

- Application: Diagnosing diseases like neurodegenerative diseases and liver cirrhosis.

- Details: TAMRA was used in the development of a caspase-3 cleavable probe, allowing for specific detection of apoptosis. This research is important for diagnosing and understanding various diseases (Kong et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESQZROUFRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TAMRA-PEG4-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)